2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate
Overview
Description
2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate is a chemical compound with the molecular formula C18H18F3NO4 . It is a yellow solid or liquid at room temperature . This compound is used for research, analysis, and scientific education .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H18F3NO4/c19-18(20,21)13-4-3-5-14(12-13)22-16-7-2-1-6-15(16)17(24)26-11-10-25-9-8-23/h1-7,12,22-23H,8-11H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a yellow solid or liquid at room temperature . It has a molecular weight of 369.34 .Scientific Research Applications
Synthesis and Chemical Properties : A study by Coe, Markou, and Tatlow (1997) focused on the synthesis of related compounds using benzyl trifluoromethyl ketone and ethyl bromoacetate, leading to ethyl 3-hydroxy-4-pheny1-3-(trifluoromethyl)butanoate. This compound was then converted into other derivatives through a series of chemical reactions, demonstrating the compound's potential in synthetic chemistry (Coe, Markou, & Tatlow, 1997).
Polymer and Material Science : Bracon, Guittard, Givenchy, and Géribaldi (2000) synthesized monomers derived from 2-(perfluoro-n-alkyl)ethanol, which contain fluorinated chains similar to the compound . These monomers were used to produce polysiloxanes with significant smectogen properties, indicating potential applications in material science, particularly in the field of liquid crystal polymers (Bracon, Guittard, Givenchy, & Géribaldi, 2000).
Crystallography and Coordination Compounds : The study of coordination compounds involving similar structures was conducted by Centore and Tuzi (2001). They described the crystal structures of sodium and potassium salts of a compound with a similar functional group, elucidating the coordination geometry around these metal ions (Centore & Tuzi, 2001).
Biological and Medicinal Chemistry : Tengler, Kapustíková, Pesko, et al. (2013) synthesized a series of compounds with structures akin to 2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate. These compounds were tested for antimycobacterial activity and showed higher activity against certain mycobacterial species than standard treatments. This indicates the potential for applications in antimicrobial drug development (Tengler, Kapustíková, Pesko, et al., 2013).
Safety And Hazards
The compound is classified as harmful if swallowed or in contact with skin (H302+H312) . Precautionary measures include washing hands, forearms, and face thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection/hearing protection, and rinsing mouth . If swallowed or in contact with skin, it is advised to call a poison center or doctor .
properties
IUPAC Name |
2-hydroxyethyl 2-[3-(trifluoromethyl)anilino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c17-16(18,19)11-4-3-5-12(10-11)20-14-7-2-1-6-13(14)15(22)23-9-8-21/h1-7,10,20-21H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAIVYIVAODSBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCCO)NC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate | |
CAS RN |
32508-98-8 | |
Record name | 32508-98-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | β-Hydroxyethyl flufenamate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HEE3F64EK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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